molecular formula C14H14N2O3S3 B254865 4-methylsulfanyl-2-[(5Z)-4-oxo-5-(pyridin-1-ium-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate

4-methylsulfanyl-2-[(5Z)-4-oxo-5-(pyridin-1-ium-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate

Cat. No. B254865
M. Wt: 354.5 g/mol
InChI Key: MKMMEPPSXJNVIE-XFFZJAGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methylsulfanyl-2-[(5Z)-4-oxo-5-(pyridin-1-ium-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 4-methylsulfanyl-2-[(5Z)-4-oxo-5-(pyridin-1-ium-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate involves the inhibition of key enzymes and signaling pathways involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also activates the AMP-activated protein kinase (AMPK) signaling pathway, which plays a key role in regulating cellular metabolism and energy homeostasis.
Biochemical and Physiological Effects
Studies have shown that 4-methylsulfanyl-2-[(5Z)-4-oxo-5-(pyridin-1-ium-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate exhibits anti-tumor and anti-inflammatory effects in vitro and in vivo. It has been shown to induce apoptosis (programmed cell death) in cancer cells and to reduce the production of inflammatory mediators in various cell types. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

The advantages of using 4-methylsulfanyl-2-[(5Z)-4-oxo-5-(pyridin-1-ium-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate in lab experiments include its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. However, its limitations include its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

For the study of 4-methylsulfanyl-2-[(5Z)-4-oxo-5-(pyridin-1-ium-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate include further investigation of its mechanisms of action and its potential applications in the treatment of cancer, inflammation, and diabetes. Additionally, its potential use as a tool compound in chemical biology and drug discovery should be explored. Finally, the development of new synthetic methods for the preparation of this compound and its analogs should be pursued.

Synthesis Methods

The synthesis of 4-methylsulfanyl-2-[(5Z)-4-oxo-5-(pyridin-1-ium-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate involves the reaction of 4-methylthio-2-butanone with 4-pyridinecarboxaldehyde and 2-aminothiophenol in the presence of a catalyst. The product is then purified using column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

4-methylsulfanyl-2-[(5Z)-4-oxo-5-(pyridin-1-ium-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate has been studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-tumor activity by inhibiting the growth of cancer cells. Additionally, it has been investigated for its potential use as an anti-inflammatory agent and as a treatment for diabetes.

properties

Product Name

4-methylsulfanyl-2-[(5Z)-4-oxo-5-(pyridin-1-ium-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate

Molecular Formula

C14H14N2O3S3

Molecular Weight

354.5 g/mol

IUPAC Name

4-methylsulfanyl-2-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

InChI

InChI=1S/C14H14N2O3S3/c1-21-6-4-10(13(18)19)16-12(17)11(22-14(16)20)7-9-3-2-5-15-8-9/h2-3,5,7-8,10H,4,6H2,1H3,(H,18,19)/b11-7-

InChI Key

MKMMEPPSXJNVIE-XFFZJAGNSA-N

Isomeric SMILES

CSCCC(C(=O)[O-])N1C(=O)/C(=C/C2=C[NH+]=CC=C2)/SC1=S

SMILES

CSCCC(C(=O)O)N1C(=O)C(=CC2=CN=CC=C2)SC1=S

Canonical SMILES

CSCCC(C(=O)[O-])N1C(=O)C(=CC2=C[NH+]=CC=C2)SC1=S

Origin of Product

United States

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